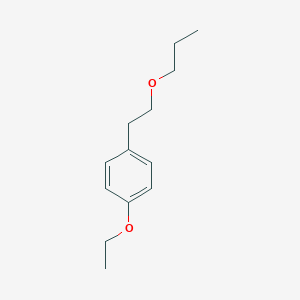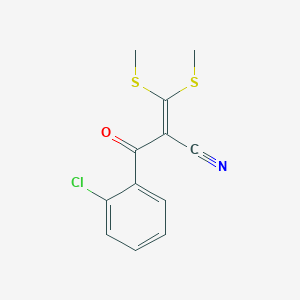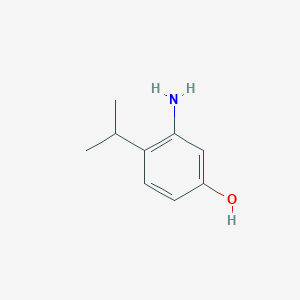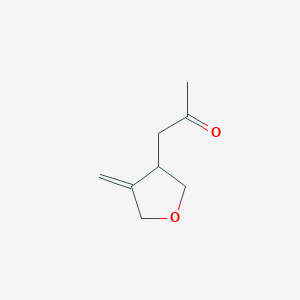
1-(4-Methylideneoxolan-3-yl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylideneoxolan-3-yl)propan-2-one, also known as MOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MOP is a ketone that is commonly used in organic synthesis and is known for its ability to act as a chiral auxiliary. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methylideneoxolan-3-yl)propan-2-one is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by stabilizing the transition state of a reaction, leading to the formation of chiral products. In addition, this compound has been shown to interact with enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic. This compound has also been shown to have low bioavailability, which limits its potential use as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methylideneoxolan-3-yl)propan-2-one in lab experiments include its ability to act as a chiral auxiliary, its ease of synthesis, and its low toxicity. However, the limitations of using this compound include its low bioavailability, which limits its potential use as a drug, and its limited understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-Methylideneoxolan-3-yl)propan-2-one. One potential area of research is the development of new methods for the synthesis of this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, the use of this compound as a chiral auxiliary in asymmetric catalysis reactions could be further optimized, leading to the production of chiral compounds with higher yields and selectivity.
Métodos De Síntesis
1-(4-Methylideneoxolan-3-yl)propan-2-one can be synthesized through the reaction of 4-methyl-3-oxo-pentanal with ethyl vinyl ether in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound as the major product. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
1-(4-Methylideneoxolan-3-yl)propan-2-one has been used in a variety of scientific research applications, including organic synthesis, asymmetric catalysis, and drug discovery. As a chiral auxiliary, this compound has been used to synthesize chiral compounds with high enantioselectivity. In addition, this compound has been used as a ligand in asymmetric catalysis reactions, leading to the production of chiral compounds with high yields and selectivity. This compound has also been used in drug discovery, where it has been shown to have potential as a lead compound for the development of new drugs.
Propiedades
| 188970-96-9 | |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(4-methylideneoxolan-3-yl)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-6-4-10-5-8(6)3-7(2)9/h8H,1,3-5H2,2H3 |
Clave InChI |
VAVZLHCSPBGDAT-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1COCC1=C |
SMILES canónico |
CC(=O)CC1COCC1=C |
Sinónimos |
2-Propanone, 1-(tetrahydro-4-methylene-3-furanyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[4-[Bis(2,2,2-trichloroethoxy)phosphoryloxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B67433.png)
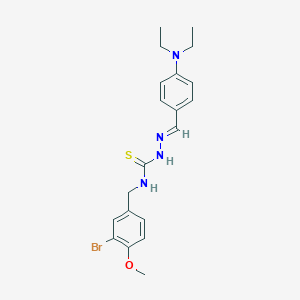
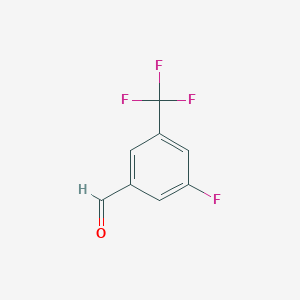
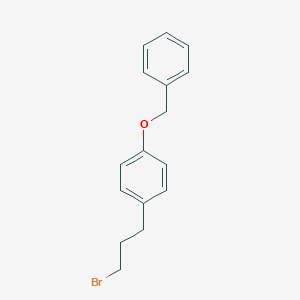

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
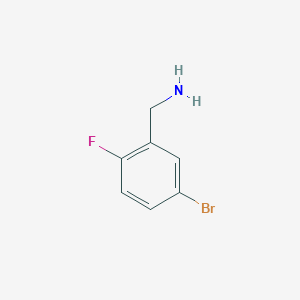
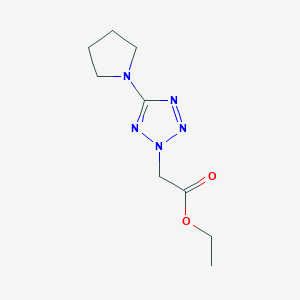

![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)
